Cistanoside F

Content Navigation

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Canonical SMILES

Isomeric SMILES

- Quality Control of Astragalus membranaceus: Due to the complex nature of herbal remedies like Astragalus membranaceus, ensuring consistent quality and identifying the plant's origin can be challenging. Research suggests that Cistanoside F, along with other chemical components, can be used as a marker for identifying Astragalus membranaceus. This approach aligns with the "holistic" treatment philosophy of TCM, where the whole plant extract is considered to be medicinally active, rather than isolating individual compounds [].

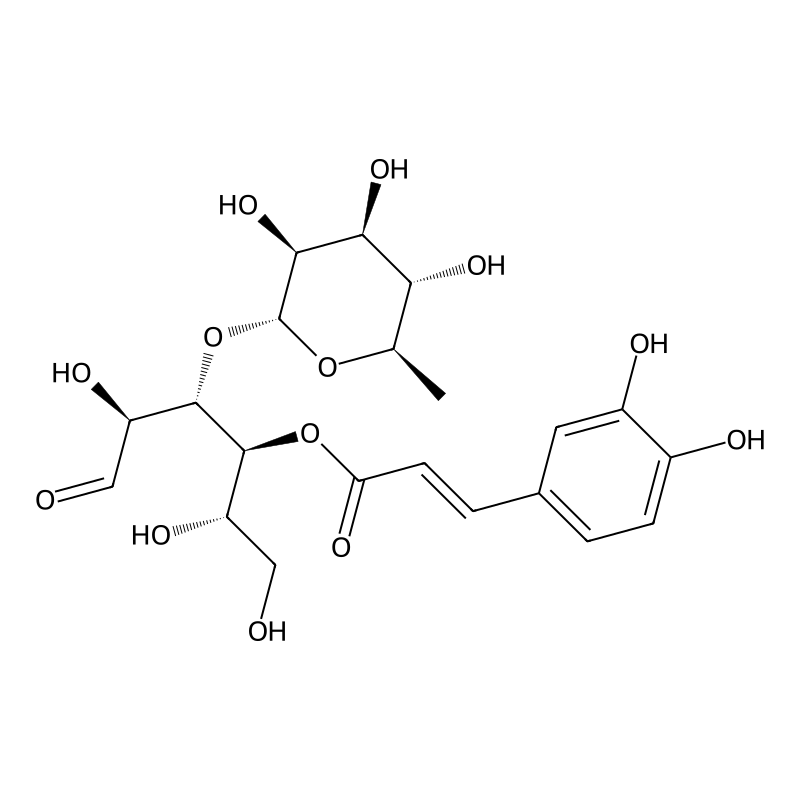

Cistanoside F is a phenylethanoid glycoside primarily derived from the plant species Cistanche salsa. It is characterized by its complex structure, which includes a phenylpropanoid moiety linked to a sugar component, making it part of a larger family of bioactive compounds known for their diverse pharmacological properties. The molecular formula of Cistanoside F is C21H28O13, and it has garnered attention in both traditional medicine and modern pharmacology due to its potential health benefits .

- Oxidation: This process can lead to various oxidized derivatives, which may enhance or alter its biological activity.

- Hydrolysis: In aqueous environments, Cistanoside F can be hydrolyzed to release its sugar components, potentially affecting its bioavailability and efficacy.

- Conjugation Reactions: Studies have shown that Cistanoside F can interact with proteins such as bovine serum albumin, indicating possible pathways for its metabolism and transport in biological systems .

Cistanoside F exhibits a range of biological activities:

- Anti-inflammatory: It has been shown to inhibit the production of nitric oxide in macrophages, suggesting potential use in inflammatory conditions .

- Antioxidant: The compound displays significant antioxidant properties, which may contribute to its protective effects against oxidative stress-related diseases.

- Neuroprotective Effects: Research indicates that phenylethanoid glycosides like Cistanoside F may offer neuroprotective benefits, potentially aiding in the treatment of neurodegenerative disorders .

The synthesis of Cistanoside F can be achieved through various methods:

- Natural Extraction: The primary source is the extraction from Cistanche salsa, where the plant material is processed using solvents such as methanol or ethanol to isolate the compound.

- Chemical Synthesis: Laboratory synthesis involves the coupling of phenylpropanoid units with sugar moieties through glycosylation reactions. This method allows for the production of analogs and derivatives for further study .

Studies investigating the interactions of Cistanoside F with biological macromolecules have revealed important insights into its pharmacokinetics. Notably, spectroscopic studies have demonstrated that Cistanoside F can bind to proteins like bovine serum albumin, which may influence its distribution and effectiveness within the body . Understanding these interactions is crucial for predicting the compound's behavior in vivo and optimizing its therapeutic potential.

Cistanoside F belongs to a broader class of phenylethanoid glycosides. Here are some similar compounds along with their unique characteristics:

| Compound Name | Source Plant | Key Activities |

|---|---|---|

| Echinacoside | Cistanche deserticola | Anti-inflammatory, antioxidant |

| Acteoside | Cistus incanus | Antioxidant, neuroprotective |

| Isoacteoside | Cistanche salsa | Antioxidant, hepatoprotective |

| Tubuloside A | Cistanche tubulosa | Antimicrobial, anti-inflammatory |

| Syringin | Syringa vulgaris | Antioxidant, anti-inflammatory |

Uniqueness of Cistanoside F:

Cistanoside F is distinguished by its specific structural features that enhance its solubility and bioactivity compared to other phenylethanoid glycosides. Its unique combination of sugar moieties and phenolic structures contributes to its potent biological effects, making it a subject of interest for further pharmacological studies.

Apoptosis, or programmed cell death, is a tightly regulated process essential for tissue homeostasis, development, and the elimination of damaged cells. The balance between pro-apoptotic and anti-apoptotic proteins, particularly members of the B-cell lymphoma 2 (Bcl-2) family, is central to the intrinsic apoptotic pathway. The ratio of Bcl-2-associated X protein (Bax) to Bcl-2 protein is a critical determinant of mitochondrial outer membrane permeabilization and subsequent activation of caspases, the proteases that execute apoptosis.

Mechanistic Insights into Bax/Bcl-2 Modulation

Cistanoside F has been implicated in the modulation of apoptosis through its influence on the Bax/Bcl-2 ratio. The upregulation of Bax, a pro-apoptotic protein, and the concurrent downregulation of Bcl-2, an anti-apoptotic protein, promote mitochondrial membrane permeabilization, leading to the release of cytochrome c and activation of the caspase cascade. Conversely, a shift favoring Bcl-2 expression inhibits these events, thereby suppressing apoptosis [5].

Although direct studies on Cistanoside F are limited, related phenylethanoid glycosides have demonstrated the ability to modulate this ratio, resulting in decreased apoptosis in various cellular models. For instance, Cistanoside A, a structurally related compound, has been shown to downregulate apoptosis and maintain mitochondrial membrane integrity, suggesting a potential mechanistic parallel for Cistanoside F [4]. The molecular interplay between Bax and Bcl-2, as influenced by Cistanoside F, likely involves upstream signaling events that regulate the transcription and post-translational modification of these proteins.

Caspase Pathway Activation and Inhibition

Caspases are cysteine-aspartic proteases that play a pivotal role in the execution phase of apoptosis. The intrinsic pathway, governed by mitochondrial signals, leads to the activation of initiator caspase-9, which in turn activates effector caspases such as caspase-3. The extrinsic pathway, initiated by death receptors, converges on caspase-8 activation. The balance between these pathways determines the fate of the cell.

Research on related compounds indicates that modulation of the Bax/Bcl-2 ratio by Cistanoside F may influence caspase activation. For example, increased Bax expression facilitates cytochrome c release, promoting caspase-9 activation, while elevated Bcl-2 levels inhibit this process [5]. The downstream activation of caspase-3 results in the cleavage of cellular substrates and the morphological features of apoptosis.

The following table summarizes key findings related to apoptosis regulation by phenylethanoid glycosides, with implications for Cistanoside F:

| Study Compound | Model System | Bax/Bcl-2 Modulation | Caspase Activation | Apoptosis Outcome |

|---|---|---|---|---|

| Cistanoside A | Osteoblasts | Downregulates Bax, Upregulates Bcl-2 | Inhibits caspase-3 | Decreased apoptosis [4] |

| Phenylethanoid glycosides | Various cancer cells | Variable | Variable | Variable |

| Cistanoside F (inferred) | Not directly studied | Potential modulation | Potential inhibition | Potential decrease |

Integration of Apoptotic Pathways

The regulation of apoptosis by Cistanoside F is likely multifactorial, involving not only the direct modulation of Bax and Bcl-2 but also the broader network of signaling pathways that converge on the mitochondria and caspase activation. This integrated approach ensures that cell fate decisions are finely tuned in response to physiological and pathological stimuli.

Oxidative Stress Mitigation Through Antioxidant Enzyme Activation

Oxidative stress arises from an imbalance between the production of reactive oxygen species (ROS) and the capacity of antioxidant defense systems. Excessive ROS can damage cellular macromolecules, leading to cell death, inflammation, and tissue dysfunction. Antioxidant enzymes, such as superoxide dismutase, catalase, and glutathione peroxidase, play a crucial role in neutralizing ROS and maintaining redox homeostasis.

Free Radical Scavenging Activity

Cistanoside F has demonstrated potent antioxidative effects, as evidenced by its strong free radical scavenging activity against 1,1-diphenyl-2-picrylhydrazyl radicals and superoxide anion radicals generated by xanthine/xanthine oxidase systems [2]. These findings suggest that Cistanoside F can directly neutralize ROS, thereby protecting cells from oxidative damage.

The following table presents quantitative data on the antioxidant activities of Cistanoside F:

| Radical Species | Assay System | Scavenging Activity (%) | Reference |

|---|---|---|---|

| 1,1-diphenyl-2-picrylhydrazyl | Spectrophotometric | High | [2] |

| Superoxide anion (O2−) | Xanthine/xanthine oxidase | High | [2] |

Induction of Antioxidant Enzymes

Beyond direct scavenging, Cistanoside F may enhance the cellular antioxidant defense by upregulating the expression and activity of endogenous antioxidant enzymes. Although specific studies on Cistanoside F are limited, related compounds have been shown to increase the activity of superoxide dismutase, catalase, and glutathione peroxidase in various models. The activation of these enzymes contributes to the detoxification of superoxide anions, hydrogen peroxide, and lipid peroxides, thereby mitigating oxidative stress.

Cellular and Molecular Mechanisms

The molecular mechanisms underlying the antioxidant effects of Cistanoside F likely involve the activation of signaling pathways that regulate the transcription of antioxidant genes. Nuclear factor erythroid 2-related factor 2 is a key transcription factor that binds to antioxidant response elements in the promoters of target genes, leading to increased expression of antioxidant enzymes. The potential of Cistanoside F to activate this pathway warrants further investigation.

Impact on Cellular Homeostasis

By reducing oxidative stress, Cistanoside F helps maintain cellular homeostasis, prevent apoptosis, and support tissue function. The antioxidative properties of Cistanoside F may also contribute to its protective effects in models of neurodegeneration, cardiovascular disease, and other conditions characterized by elevated ROS.

Estrogen Receptor-Mediated Signaling Cascades

Estrogen receptors are nuclear hormone receptors that regulate gene expression in response to estrogenic ligands. These receptors play critical roles in reproductive tissues, bone, cardiovascular system, and the central nervous system. Estrogen receptor-mediated signaling involves both genomic and non-genomic pathways, leading to diverse biological outcomes.

Estrogen Receptor Activation and Downstream Effects

While direct evidence for Cistanoside F as an estrogen receptor ligand is currently lacking, the structural features of phenylethanoid glycosides suggest the potential for interaction with estrogen receptor signaling pathways. Compounds that modulate estrogen receptor activity can influence the transcription of target genes involved in cell proliferation, differentiation, and survival.

Estrogen receptor signaling cascades are initiated by ligand binding, leading to receptor dimerization, nuclear translocation, and binding to estrogen response elements in DNA. This process regulates the expression of genes involved in cellular growth, apoptosis, and oxidative stress response. Non-genomic effects involve the activation of kinase signaling pathways, such as mitogen-activated protein kinase and phosphatidylinositol 3-kinase, which mediate rapid cellular responses.

Implications for Tissue-Specific Effects

The engagement of estrogen receptor-mediated signaling by Cistanoside F may have tissue-specific consequences, particularly in bone and cardiovascular tissues. Estrogen receptor activation in osteoblasts promotes bone formation and inhibits apoptosis, suggesting a potential mechanism for the osteoprotective effects of Cistanoside F observed in related compounds [4].

Data Table: Estrogen Receptor-Related Effects

| Compound | Model System | Estrogen Receptor Activity | Biological Outcome | Reference |

|---|---|---|---|---|

| Cistanoside F | Not directly studied | Potential interaction | Potential osteoprotective effect | [1] [2] |

| Phenylethanoid glycosides | Bone, cardiovascular | Variable | Variable | [4] |

Integration with Other Signaling Pathways

Estrogen receptor-mediated signaling does not operate in isolation but interacts with other pathways, including the Wnt/β-catenin pathway and oxidative stress response. The cross-talk between these pathways may amplify or modulate the biological effects of Cistanoside F, contributing to its overall therapeutic potential.

Wnt/β-Catenin Pathway Engagement in Tissue-Specific Responses

The Wnt/β-catenin signaling pathway is a highly conserved mechanism that regulates cell proliferation, differentiation, and apoptosis in various tissues. Activation of this pathway leads to the stabilization and nuclear translocation of β-catenin, which interacts with transcription factors to regulate gene expression.

Wnt/β-Catenin Pathway Activation by Phenylethanoid Glycosides

Although direct evidence for Cistanoside F is limited, studies on structurally related compounds such as Cistanoside A have demonstrated activation of the Wnt/β-catenin pathway in osteoblasts [3] [4]. This activation promotes osteogenic differentiation, inhibits apoptosis, and enhances autophagy, contributing to bone formation and maintenance.

The following table summarizes key findings related to Wnt/β-catenin pathway engagement:

| Compound | Model System | Wnt/β-Catenin Activation | Biological Outcome | Reference |

|---|---|---|---|---|

| Cistanoside A | Osteoblasts | Increased β-catenin | Enhanced osteogenesis, decreased apoptosis | [3] [4] |

| Cistanoside F (inferred) | Not directly studied | Potential activation | Potential osteogenic effect | [1] [2] |

Tissue-Specific Responses

The effects of Wnt/β-catenin pathway activation are highly tissue-specific. In bone, activation of this pathway stimulates osteoblast proliferation and differentiation, leading to increased bone formation and mineralization. In other tissues, such as the nervous system and cardiovascular system, Wnt/β-catenin signaling regulates cell survival, axon guidance, and vascular remodeling.

Molecular Mechanisms

Activation of the Wnt/β-catenin pathway by Cistanoside F or related compounds involves the inhibition of glycogen synthase kinase 3 beta, leading to the accumulation of β-catenin in the cytoplasm and its subsequent translocation to the nucleus. In the nucleus, β-catenin interacts with T-cell factor/lymphoid enhancer-binding factor transcription factors to regulate the expression of genes involved in cell cycle progression, differentiation, and survival.

Integration with Apoptosis and Autophagy

The Wnt/β-catenin pathway interacts with apoptotic and autophagic pathways to coordinate cellular responses to stress and injury. Activation of this pathway by Cistanoside F may suppress apoptosis and promote autophagy, as observed with Cistanoside A in osteoblasts [4]. This integrated response supports cell survival and tissue regeneration.

Structural Foundation and Classification

Cistanoside F belongs to the phenylethanoid glycoside family, characterized by a phenylethanol aglycone core with β-glucopyranose attachment via glycosidic linkage [2]. The molecular formula C₂₁H₂₈O₁₃ reflects its structural complexity, featuring a 3,4-dihydroxyphenylethyl moiety linked to glucose, which serves as the scaffold for rhamnose attachment at the 3-position and caffeoyl esterification at the 4-position [3].

The biogenetic relationships within this class demonstrate remarkable structural diversity arising from common biosynthetic precursors. The fundamental phenylethanol-glucose unit serves as the central building block, with variations occurring through differential glycosylation patterns, acyl group positioning, and additional sugar modifications [2] [4]. Cistanoside F specifically represents an intermediate structural complexity between simple phenylethanol glucosides like salidroside and more elaborate compounds such as echinacoside [5].

Evolutionary Relationships and Structural Diversification

The phenylpropanoid pathway provides the evolutionary foundation for phenylethanoid glycoside biosynthesis, with phenylalanine serving as the primary precursor for caffeoyl moieties while tyrosine contributes to the phenylethanol backbone [6] [7]. This dual amino acid origin creates the fundamental C₆-C₃ and C₆-C₂ structural motifs that characterize different phenolic compound classes [8].

Cistanoside F exhibits close biogenetic relationships with acteoside (verbascoside), sharing identical core structural elements but differing in the degree of elaboration [4]. While acteoside contains both rhamnose and caffeoyl substitutions, cistanoside F maintains the essential caffeoyl-glucose-rhamnose-phenylethanol framework that defines this subclass of phenylethanoid glycosides [2]. The compound also demonstrates structural kinship with isoacteoside, where the caffeoyl group position varies between the 4-O and 6-O positions of the glucose unit [9].

Biosynthetic Network Integration

Within the broader biosynthetic network, cistanoside F occupies a pivotal position connecting simple phenylethanol glucosides to more complex oligoglycoside structures [4]. The compound serves as both a biosynthetic intermediate and end product, depending on the specific enzymatic machinery present in different plant systems [10]. This dual role reflects the modular nature of phenylethanoid glycoside biosynthesis, where core structures can be progressively modified through sequential enzymatic reactions [11].

The biogenetic relationships extend beyond structural similarity to encompass functional enzymatic pathways. Glycosyltransferases belonging to the UDP-glycosyltransferase family, particularly UGT85AF10 and UGT79G7, catalyze the sequential glycosylation reactions that build the complex sugar framework characteristic of cistanoside F and related compounds [10] [12]. These enzymes demonstrate substrate specificity that determines the final structural outcome, with slight modifications in active site architecture leading to different glycosylation patterns [11].

Metabolic Transformation Patterns in Mammalian Systems

Phase I Metabolic Processes

Mammalian metabolism of cistanoside F involves extensive biotransformation through both Phase I and Phase II enzymatic pathways, resulting in structurally diverse metabolites with altered pharmacological properties [13] [14]. The cytochrome P450 enzyme system catalyzes the initial hydroxylation reactions, introducing additional hydroxyl groups onto the phenylethanol and caffeoyl moieties [15]. These modifications significantly impact the compound's bioavailability and tissue distribution patterns [16].

Deglycosylation represents a major Phase I transformation pathway, mediated by β-glucosidases present in intestinal microflora and hepatic tissues [17] [9]. This process liberates the aglycone components, including caffeic acid and hydroxytyrosol, which possess distinct pharmacological profiles compared to the parent glycoside [13]. The hydrolytic cleavage of ester bonds through esterase activity further contributes to the metabolite diversity, producing deacylated derivatives with modified biological activities [14].

Phase II Conjugation Reactions

Phase II metabolism involves extensive conjugation reactions that facilitate excretion while modulating biological activity. Glucuronidation, catalyzed by UDP-glucuronosyltransferases, represents the predominant conjugation pathway for cistanoside F metabolites [17]. These glucuronide conjugates demonstrate enhanced water solubility but reduced biological activity compared to unconjugated forms [16].

Sulfation reactions, mediated by sulfotransferase enzymes, provide an alternative conjugation mechanism particularly relevant for phenolic metabolites [17]. The resulting sulfate conjugates show altered tissue distribution patterns and modified pharmacokinetic profiles [13]. Methylation of catechol moieties through catechol-O-methyltransferase activity represents another significant transformation pathway, producing methylated derivatives that accumulate in specific tissues [14].

Intestinal Microbiota Contributions

The intestinal microbiota plays a crucial role in cistanoside F metabolism, contributing enzymes not present in mammalian tissues [17] [9]. Bacterial β-glucosidases demonstrate higher activity toward phenylethanoid glycosides than mammalian equivalents, resulting in extensive deglycosylation in the gut environment [14]. This microbial metabolism produces simple phenolic compounds that can be absorbed and further metabolized by host enzymes [13].

Specific bacterial strains contribute unique metabolic capabilities, including the ability to cleave complex glycosidic linkages and modify aromatic ring structures [17]. The composition of the gut microbiome therefore significantly influences the metabolic fate of cistanoside F, creating inter-individual variability in therapeutic outcomes [16]. These microbial transformations also generate metabolites that may contribute to the gut-brain axis effects observed with phenylethanoid glycoside administration [14].

Tissue-Specific Metabolic Patterns

Different tissues demonstrate distinct metabolic patterns for cistanoside F, reflecting varying enzyme expression profiles and local biochemical environments [13] [15]. Hepatic metabolism involves comprehensive biotransformation through both Phase I and Phase II pathways, resulting in the formation of multiple metabolites with diverse structural characteristics [16]. The liver's central role in drug metabolism makes it the primary site for cistanoside F detoxification and elimination [14].

Renal metabolism contributes to the final processing of cistanoside F metabolites, particularly through additional conjugation reactions and active transport mechanisms [15]. The kidneys also serve as the primary excretory route for water-soluble metabolites, including glucuronide and sulfate conjugates [13]. Neuronal tissues demonstrate specialized metabolic patterns that may contribute to the neuroprotective effects observed with cistanoside F administration [14].

Processing-Induced Structural Modifications and Bioactivity Alterations

Thermal Processing Effects

Thermal processing represents the most significant factor influencing cistanoside F structural integrity and biological activity [18] [19]. Exposure to temperatures above 80°C initiates glycosidic bond cleavage, resulting in the liberation of caffeic acid and hydroxytyrosol as primary degradation products [19]. The degradation kinetics follow first-order reaction patterns, with rate constants ranging from 4.3 to 203.4 × 10⁻³ day⁻¹ depending on temperature and environmental conditions [18].

The thermal stability of cistanoside F demonstrates significant temperature dependence, with half-life values decreasing rapidly as processing temperatures increase [19]. At 50°C, the compound shows 87% content reduction after 90 days, while exposure to 80°C results in 84.25% degradation within just 7 days [18]. These findings indicate that thermal processing methods must be carefully controlled to preserve cistanoside F integrity and therapeutic potential [9].

Steam processing, commonly employed in traditional Chinese medicine preparation, induces specific structural modifications that can enhance certain biological activities while diminishing others [9] [20]. The process promotes isomerization reactions, converting acteoside to isoacteoside and facilitating caffeoyl group migration from 4-O to 6-O positions on the glucose unit [21]. These modifications alter the pharmacokinetic properties and may enhance bioavailability through improved absorption characteristics [22].

pH-Induced Structural Changes

Alkaline conditions significantly accelerate cistanoside F degradation through ester bond hydrolysis and glycosidic cleavage mechanisms [18] [19]. pH elevation from 5.0 to 9.0 results in dramatic increases in degradation rate constants, with corresponding decreases in compound stability [19]. The alkaline environment facilitates nucleophilic attack on ester linkages, leading to deacylation and the formation of decaffeoyl derivatives [18].

The pH-dependent degradation patterns demonstrate particular relevance for processing methods involving alkaline solutions or high-pH environments [19]. Products such as detergents or alkaline extraction procedures can reach pH values of 9 or higher, creating conditions that rapidly degrade cistanoside F and related phenylethanoid glycosides [18]. Understanding these pH effects is crucial for developing preservation strategies and optimizing extraction protocols [9].

Photodegradation and Oxidative Modifications

Light exposure accelerates cistanoside F degradation through photochemical processes that generate reactive intermediates and promote oxidative modifications [18] [19]. The photodegradation pathway produces oxidized phenolic compounds and quinone derivatives that demonstrate altered biological activities [23]. These light-induced changes are particularly relevant for storage and handling procedures, where exposure to UV radiation can significantly impact compound stability [19].

Oxidative conditions promote the formation of novel structural motifs, including 1,4-dioxane rings that arise through oxidative cyclization of glucose hydroxyl groups with benzylic carbons [24]. These bio-inspired transformations create new chemical entities with potentially distinct pharmacological profiles [25]. The oxidative modifications also facilitate inter-molecular coupling reactions, producing dimeric structures with enhanced biological activities in some cases [26].

Enzymatic Processing Effects

Enzymatic browning represents a significant factor in cistanoside F degradation during processing and storage [27]. Polyphenol oxidases catalyze the oxidation of phenolic substrates, producing quinone intermediates that undergo subsequent coupling reactions [14]. These enzymatic modifications can be controlled through processing parameters such as temperature, pH, and the presence of antioxidants [23].

Pretreatment methods can significantly reduce enzymatic degradation of phenylethanoid glycosides during processing [27]. Strategies such as blanching, acidification, or the addition of antioxidant compounds help preserve cistanoside F integrity while maintaining other desirable processing outcomes [20]. The optimization of these pretreatment conditions requires careful balance between compound preservation and processing efficiency [22].

Bioactivity Modifications Through Processing

Processing-induced structural modifications result in significant alterations to cistanoside F biological activities [18] [19]. Thermal degradation generally reduces antioxidant capacity due to the loss of intact phenolic structures and the formation of less active degradation products [23]. However, certain processing methods can enhance bioavailability through improved solubility or absorption characteristics [9].

The formation of simple phenolic compounds through hydrolytic degradation can contribute beneficial activities in some cases [19]. Caffeic acid, a major degradation product, demonstrates stronger anti-hypoxia ability than the parent cistanoside F compound [18]. This finding suggests that controlled degradation might be employed to optimize specific therapeutic effects while accepting losses in other biological activities [23].

Processing modifications also influence the compound's interaction with biological membranes and transport proteins [16]. Changes in molecular size, charge distribution, and hydrogen bonding capacity affect cellular uptake mechanisms and tissue distribution patterns [13]. These pharmacokinetic modifications must be considered when developing processed cistanoside F preparations for therapeutic applications [15].

| Table 1: Biogenetic Relationships within Phenylethanoid Glycoside Class | ||||

|---|---|---|---|---|

| Compound | Core Structure | Caffeoyl Position | Sugar Configuration | Molecular Formula |

| Cistanoside F | Phenylethanol-glucose | 4-O-glucose | Glc(3-O-Rha) | C₂₁H₂₈O₁₃ [3] |

| Acteoside (Verbascoside) | Phenylethanol-glucose-rhamnose | 4-O-glucose | Glc(3-O-Rha) | C₂₉H₃₆O₁₅ [2] |

| Isoacteoside | Phenylethanol-glucose-rhamnose | 6-O-glucose | Glc(3-O-Rha) | C₂₉H₃₆O₁₅ [9] |

| Echinacoside | Phenylethanol-glucose-rhamnose-glucose | 4-O-glucose | Glc(3-O-Rha)(6-O-Glc) | C₃₅H₄₆O₂₀ [5] |

| Tubuloside A | Phenylethanol-glucose-rhamnose | None | Glc(3-O-Rha)(2-O-Acetyl) | C₃₁H₃₈O₁₆ [2] |

| Salidroside | Phenylethanol-glucose | None | Glc | C₁₄H₂₀O₇ [10] |

| Table 2: Key Biosynthetic Enzymes in Phenylethanoid Glycoside Pathway | |||

|---|---|---|---|

| Enzyme Class | Function | Substrate | Product |

| Phenylalanine Ammonia Lyase (PAL) | Phenylalanine to cinnamate conversion | L-Phenylalanine | Cinnamate [6] |

| Cinnamate 4-Hydroxylase (C4H) | Cinnamate to p-coumarate hydroxylation | Cinnamate | p-Coumarate [7] |

| 4-Coumarate CoA Ligase (4CL) | Coumaroyl-CoA formation | p-Coumarate | Coumaroyl-CoA [28] |

| Tyrosine Decarboxylase (TyDC) | Tyrosine to tyramine decarboxylation | L-Tyrosine | Tyramine [10] |

| UDP-Glycosyltransferase 85AF10 | Tyrosol/hydroxytyrosol glucosylation | Tyrosol/Hydroxytyrosol | Salidroside/Hydroxytyrosol 1-O-glucoside [10] |

| UDP-Glycosyltransferase 79G7 | Acteoside 1,3-rhamnosylation | Osmanthuside A | Ligupurpuroside B [12] |

| Caffeoyl-CoA Acyltransferase | Caffeoyl group transfer to glucose | Hydroxytyrosol 1-O-glucoside | Osmanthuside A [10] |

| CYP98A2 Hydroxylase | Final hydroxylation steps | Osmanthuside B | Verbascoside [28] |

| Table 3: Processing-Induced Structural Modifications and Bioactivity Alterations | |||

|---|---|---|---|

| Processing Condition | Structural Change | Major Products | Bioactivity Change |

| Thermal treatment (80°C) | Glycosidic bond cleavage | Caffeic acid, Hydroxytyrosol | Reduced antioxidant activity [19] |

| High pH (9.0) | Ester bond hydrolysis | Decaffeoyl derivatives | Altered solubility [18] |

| Light exposure | Photodegradation | Oxidized phenolics | Decreased stability [19] |

| Steam processing | Isomerization reactions | Isoacteoside from acteoside | Enhanced bioavailability [9] |

| Rice wine steaming | Caffeoyl group migration | 6'-O-caffeoyl isomers | Modified pharmacokinetics [21] |

| Enzymatic browning | Polyphenol oxidation | Quinones, Dimers | Increased toxicity [27] |

| Oxidative conditions | Ring formation | 1,4-Dioxane structures | Novel activities [24] |

| Alkaline hydrolysis | Deacylation | Aglycone release | Loss of glycoside benefits [18] |

| Table 4: Mammalian Metabolic Transformation Patterns | |||

|---|---|---|---|

| Metabolic Pathway | Enzyme System | Primary Metabolites | Pharmacological Impact |

| Phase I Hydroxylation | Cytochrome P450 | Hydroxylated derivatives | Altered receptor binding [15] |

| Phase I Deglycosylation | β-Glucosidase | Caffeic acid, Hydroxytyrosol | Increased absorption [17] |

| Phase I Hydrolysis | Esterases | Deacylated compounds | Modified distribution [14] |

| Phase II Glucuronidation | UDP-Glucuronosyltransferase | Glucuronide conjugates | Enhanced excretion [16] |

| Phase II Sulfation | Sulfotransferase | Sulfate conjugates | Reduced bioactivity [13] |

| Phase II Methylation | Catechol-O-methyltransferase | Methylated catechols | Tissue accumulation [14] |

| Intestinal Flora Metabolism | Bacterial enzymes | Simple phenolics | Gut-brain axis effects [17] |

| Hepatic Biotransformation | Mixed function oxidases | Oxidized metabolites | Hepatoprotective loss [13] |